1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione
Description
1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione is an organic compound with a complex structure that includes both hydroxyethoxy and imidazolidine trione groups
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-2-3-11-8(14)9(15)12(10(11)16)4-6-17-7-5-13/h2,13H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAQGSAZLUFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=O)N(C1=O)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione typically involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The process includes several steps:
Preparation of Piperazine Monohydrochloride: Piperazine and piperazine dihydrochloride are reacted in a solvent to form piperazine monohydrochloride.
Reaction with 2-(2-Chloroethoxy)ethanol: The piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a polar solvent like methanol. The reaction is carried out at elevated temperatures (around 80°C) for several hours.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient purification techniques, such as vacuum distillation, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the imidazolidine trione group can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyethylethoxypiperazine: Similar structure but lacks the imidazolidine trione group.
2-(2-Hydroxyethoxy)ethanol: Contains the hydroxyethoxy group but lacks the imidazolidine trione and piperazine groups.
Uniqueness
1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione is unique due to its combination of hydroxyethoxy and imidazolidine trione groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
